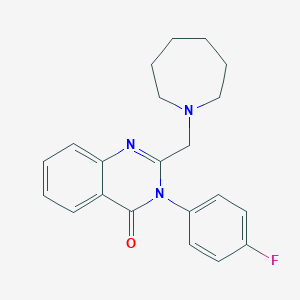![molecular formula C21H22Cl2N2O3 B289295 N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B289295.png)
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用机制
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a small molecule inhibitor that targets specific enzymes or receptors involved in the pathophysiology of various neurological disorders. The exact mechanism of action of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide depends on the specific target it is designed to inhibit. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of beta-secretase, which reduces the production of amyloid-beta peptides. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of dopamine receptors, which enhances the release of dopamine and improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of glutamate receptors, which improves cognitive function.
Biochemical and Physiological Effects:
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical models. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide reduces the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide enhances the release of dopamine, which improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide improves cognitive function by modulating the activity of glutamate receptors.
实验室实验的优点和局限性
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and brain penetration. Another potential direction is the identification of new targets for N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide as a therapeutic agent for clinical use requires further preclinical and clinical studies to evaluate its safety and efficacy.
In conclusion, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a novel small molecule inhibitor that has shown promising results for the treatment of various neurological disorders. Its mechanism of action involves targeting specific enzymes or receptors involved in the pathophysiology of these disorders. Further research is needed to optimize its pharmacokinetic properties, identify new targets, and evaluate its safety and efficacy for clinical use.
合成方法
The synthesis of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to yield the final product. The purity of the compound is ensured by column chromatography and recrystallization.
科学研究应用
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of cognitive function.
属性
分子式 |
C21H22Cl2N2O3 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC 名称 |
N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-13-7-9-25(10-8-13)21(27)17-11-15(22)12-18(23)19(17)24-20(26)14-3-5-16(28-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,24,26) |
InChI 键 |
WLUWWCKKHGUFHY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=CC=C(C=C3)OC)Cl)Cl |
规范 SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)